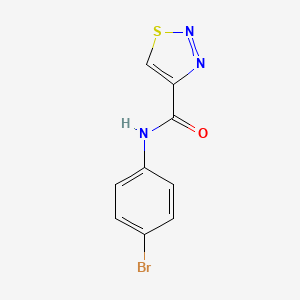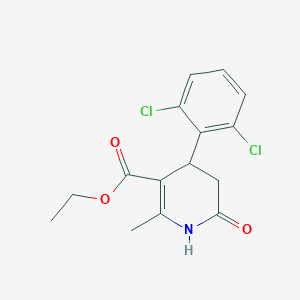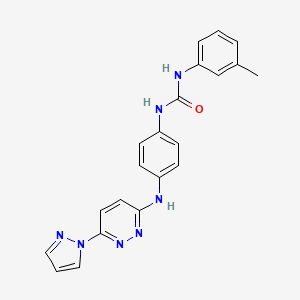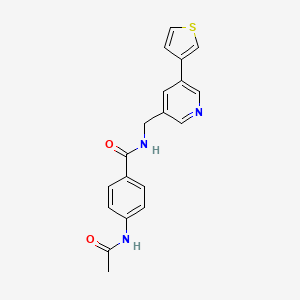
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a thiadiazole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-bromoaniline with thiadiazole-4-carboxylic acid or its derivatives. One common method involves the condensation of 4-bromoaniline with thiadiazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium phosphate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, biaryl compounds, and oxidized or reduced forms of the original compound .
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antimicrobial and anticancer activities, making it a potential candidate for drug development.
Agriculture: Thiadiazole derivatives, including this compound, have been investigated for their herbicidal and fungicidal properties.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial and anticancer applications, the compound is believed to inhibit key enzymes and proteins involved in cell growth and proliferation. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, while the thiadiazole ring interacts with the active sites of target enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound shares the bromophenyl group and exhibits similar antimicrobial and anticancer activities.
N-(4-bromophenyl)furan-2-carboxamide:
Uniqueness
N-(4-bromophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the thiadiazole ring enhances the compound’s stability and reactivity, making it a versatile candidate for various applications .
Properties
IUPAC Name |
N-(4-bromophenyl)thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c10-6-1-3-7(4-2-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZXFGNVZCTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CSN=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)
![ethyl 4-(2-{[4-(2,5-dimethylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2659032.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)

![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)
![N-[1-(2-chloropropanoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide](/img/structure/B2659044.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
